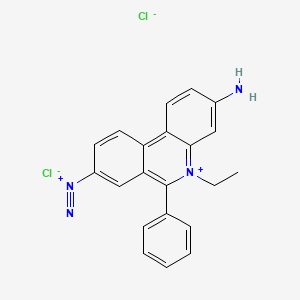
3-Amino-8-diazonio-5-ethyl-6-phenylphenanthridin-5-ium dichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-8-diazonio-5-ethyl-6-phenylphenanthridin-5-ium dichloride, also known as ethidium bromide, is a fluorescent compound widely used in molecular biology laboratories. It is primarily utilized as a nucleic acid stain in techniques such as agarose gel electrophoresis. This compound intercalates between DNA bases, allowing for the visualization of nucleic acids under ultraviolet light .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-8-diazonio-5-ethyl-6-phenylphenanthridin-5-ium dichloride involves the reaction of phenanthridine derivatives with ethylating agents. The process typically includes the following steps:
Nitration: Phenanthridine is nitrated to introduce nitro groups.
Reduction: The nitro groups are reduced to amino groups.
Ethylation: The amino-phenanthridine is then ethylated using ethyl bromide to form the final product
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
化学反应分析
Types of Reactions
3-Amino-8-diazonio-5-ethyl-6-phenylphenanthridin-5-ium dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the diazonium group.
Substitution: The compound can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phenanthridine derivatives, while reduction can produce amino-substituted phenanthridines .
科学研究应用
3-Amino-8-diazonio-5-ethyl-6-phenylphenanthridin-5-ium dichloride has numerous applications in scientific research:
Chemistry: Used as a fluorescent tag for nucleic acids.
Biology: Employed in gel electrophoresis to visualize DNA and RNA.
Medicine: Investigated for its potential use in detecting genetic mutations.
Industry: Utilized in the production of fluorescent dyes and stains .
作用机制
The compound exerts its effects by intercalating between the base pairs of DNA. This intercalation disrupts the normal structure of the DNA helix, allowing for the visualization of nucleic acids under ultraviolet light. The primary molecular target is the DNA double helix, and the pathway involves the binding of the compound to the DNA, which enhances its fluorescence .
相似化合物的比较
Similar Compounds
Acridine Orange: Another fluorescent dye used for nucleic acid staining.
Propidium Iodide: A compound that intercalates with DNA and is used in flow cytometry.
DAPI (4’,6-diamidino-2-phenylindole): A fluorescent stain that binds strongly to A-T rich regions in DNA
Uniqueness
3-Amino-8-diazonio-5-ethyl-6-phenylphenanthridin-5-ium dichloride is unique due to its high fluorescence intensity and specificity for nucleic acids. Unlike some other dyes, it provides a strong signal with minimal background interference, making it a preferred choice for many molecular biology applications .
属性
CAS 编号 |
65282-33-9 |
|---|---|
分子式 |
C21H18Cl2N4 |
分子量 |
397.3 g/mol |
IUPAC 名称 |
3-amino-5-ethyl-6-phenylphenanthridin-5-ium-8-diazonium;dichloride |
InChI |
InChI=1S/C21H17N4.2ClH/c1-2-25-20-12-15(22)8-10-18(20)17-11-9-16(24-23)13-19(17)21(25)14-6-4-3-5-7-14;;/h3-13,22H,2H2,1H3;2*1H/q+1;;/p-1 |
InChI 键 |
JDZMFYVKBMXSRJ-UHFFFAOYSA-M |
规范 SMILES |
CC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)[N+]#N)N.[Cl-].[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


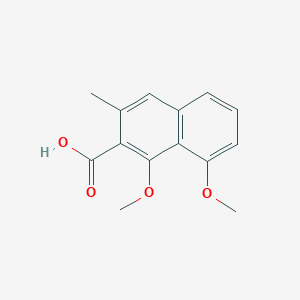
![N,N-Dimethyl-4-[(trimethylsilyl)sulfanyl]aniline](/img/structure/B14498293.png)
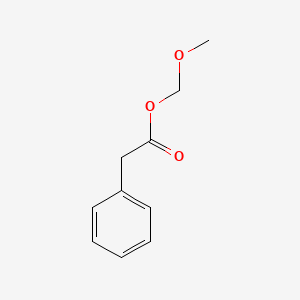
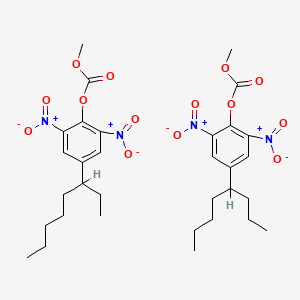
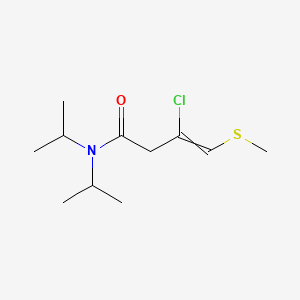

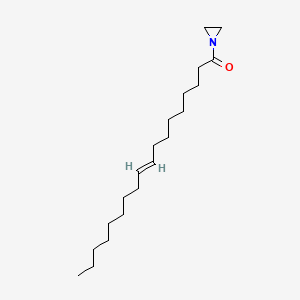
![{3-[2-(Diethoxymethyl)phenoxy]propyl}(triethoxy)silane](/img/structure/B14498365.png)
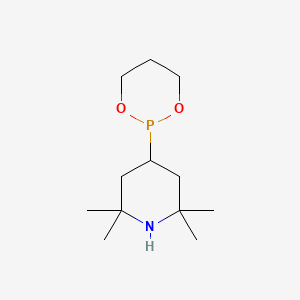
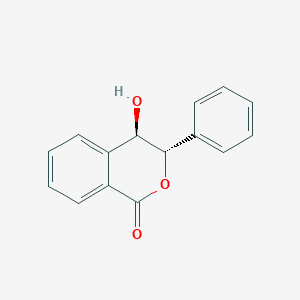

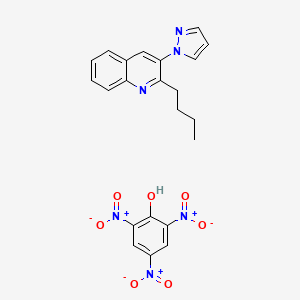
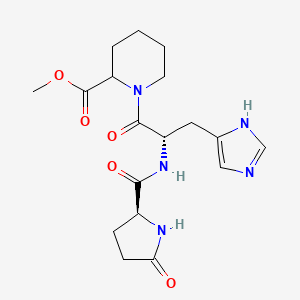
![[1-(Cyclohex-2-en-1-yl)ethenyl]benzene](/img/structure/B14498393.png)
